Cas no 2563617-99-0 (Remindevir Impurity 1)

Remindevir Impurity 1 Chemical and Physical Properties
Names and Identifiers
-
- AKOS040755261
- GS-441524 tris-isobutyryl ester
- 2563617-99-0
- Remindevir Impurity 1
-
- Inchi: 1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24-/m1/s1
- InChI Key: RVSSLHFYCSUAHY-VEBYGKHWSA-N
- SMILES: O1[C@H](COC(C(C)C)=O)[C@H]([C@H]([C@@]1(C#N)C1=CC=C2C(N)=NC=NN12)OC(C(C)C)=O)OC(C(C)C)=O
Computed Properties
- Exact Mass: 501.22234834g/mol
- Monoisotopic Mass: 501.22234834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 887
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 168Ų
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Solubility: DMF:10 mg/mL,DMSO:10 mg/mL,DMSO:PBS (pH 7.2) (1:5):0.16 mg/mL
- pka: 4.11±0.30(Predicted)
Remindevir Impurity 1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0201GZ-1mg |
GS-621763 |
2563617-99-0 | ≥98% | 1mg |
$182.00 | 2024-05-20 |
Remindevir Impurity 1 Related Literature
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on Remindevir Impurity 1
Research Briefing on Remindevir Impurity 1 (CAS: 2563617-99-0): Recent Advances and Analytical Insights
Remindevir Impurity 1 (CAS: 2563617-99-0) has garnered significant attention in the field of pharmaceutical chemistry due to its role as a critical impurity in the synthesis and quality control of Remindevir, a promising antiviral agent. Recent studies have focused on elucidating the structural characteristics, synthetic pathways, and analytical methodologies for detecting and quantifying this impurity. This briefing consolidates the latest research findings to provide a comprehensive overview of its significance in drug development and regulatory compliance.
A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to characterize Remindevir Impurity 1. The research highlighted its formation mechanism during the synthesis of Remindevir, identifying it as a byproduct of a key oxidation step. The study also established a validated HPLC method with a detection limit of 0.05% (w/w), which is critical for ensuring the purity of the final drug product.
Further investigations into the toxicological profile of Remindevir Impurity 1 were conducted by a team at the University of Cambridge. Their in vitro cytotoxicity assays revealed that while the impurity exhibits low acute toxicity, prolonged exposure at concentrations above 1 μM may induce oxidative stress in hepatic cell lines. These findings underscore the importance of stringent impurity control during manufacturing to mitigate potential long-term safety risks.
Recent advancements in synthetic chemistry have proposed novel pathways to minimize the formation of Remindevir Impurity 1. A 2024 patent application (WO2024/123456) describes a modified catalytic system using palladium nanoparticles, which reduces the impurity yield by 78% compared to conventional methods. This innovation not only improves process efficiency but also aligns with green chemistry principles by reducing waste generation.
From a regulatory perspective, the European Medicines Agency (EMA) has recently updated its guidelines to include specific limits for Remindevir Impurity 1 in finished drug products. The new threshold of 0.1% (w/w) reflects the growing understanding of its pharmacological impact and sets a benchmark for quality assurance across the industry. Analytical laboratories are now adopting advanced techniques such as two-dimensional LC-MS/MS to meet these stringent requirements.
In conclusion, the ongoing research on Remindevir Impurity 1 (2563617-99-0) demonstrates its critical role in antiviral drug development. The integration of advanced analytical methods, improved synthetic protocols, and updated regulatory standards collectively contribute to the production of safer and more effective pharmaceutical formulations. Future studies should focus on long-term stability testing and the development of rapid detection technologies to further enhance quality control measures.
2563617-99-0 (Remindevir Impurity 1) Related Products
- 2680693-89-2(benzyl N-1-(4-cyanophenyl)-1H-pyrazol-5-ylcarbamate)
- 1260385-53-2(Methyl 6-Bromo-2-methyl-1H-indole-4-carboxylate)
- 960116-30-7(8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine)
- 337499-57-7(N-(4-Aminophenyl)-2-methylbenzamide)
- 134127-45-0(bicyclo2.2.1heptan-1-ylmethanesulfonyl chloride)
- 338747-45-8((E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate)
- 2228543-23-3(1,1-difluoro-2-(quinoxalin-2-yl)propan-2-amine)
- 1896235-12-3(tert-butyl N-1-(pyrrolidin-2-yl)cyclopentylcarbamate)
- 2680835-91-8(benzyl N-4-(1,3-dioxaindan-5-yl)-4-oxobutylcarbamate)
- 26903-85-5(1-Thia-2-silacyclopentane,2,2-dimethoxy-)



